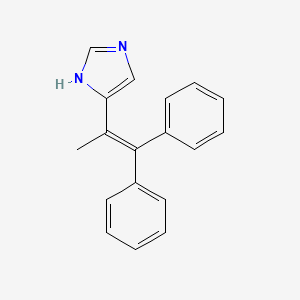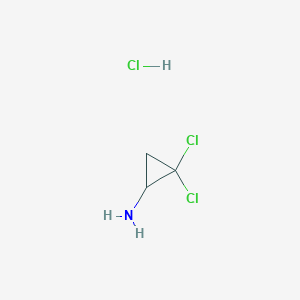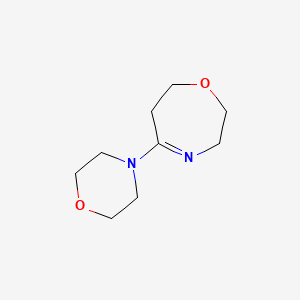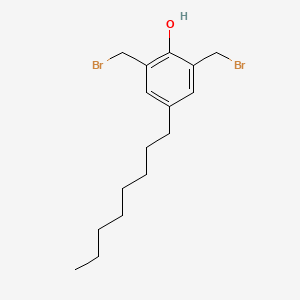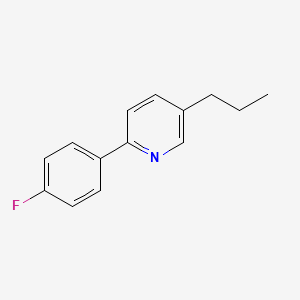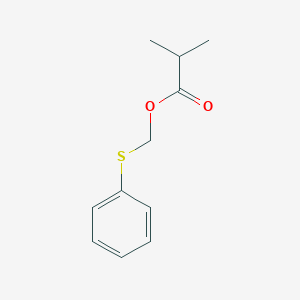
(Phenylsulfanyl)methyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:
(Phenylsulfanyl)methyl 2-methylpropanoate
It consists of three main components:
- A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
- The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:
-
Thiol-Esterification Reaction:
- React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
- The reaction yields the desired ester product.
-
Radical Addition Reaction:
- Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
- Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
- The radical addition leads to the formation of “this compound.”
Industrial Production
The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.
Analyse Des Réactions Chimiques
Reactivity
“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.
Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
- Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
- Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products
- Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:
- Organic synthesis as a building block.
- Medicinal chemistry for drug design.
- Material science for functionalized polymers.
Mécanisme D'action
The exact mechanism of action depends on its specific application. For example:
- As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In polymer chemistry, it participates in polymerization reactions.
Comparaison Avec Des Composés Similaires
“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.
Propriétés
Numéro CAS |
112607-89-3 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
phenylsulfanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
IHNXSEOKJZBCTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



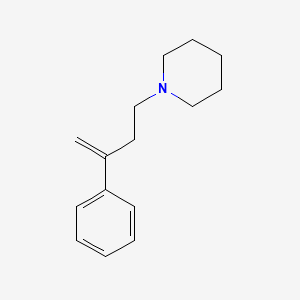
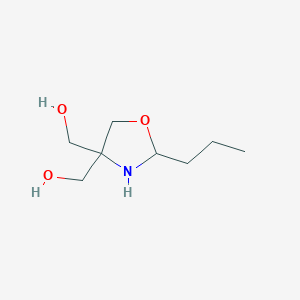
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
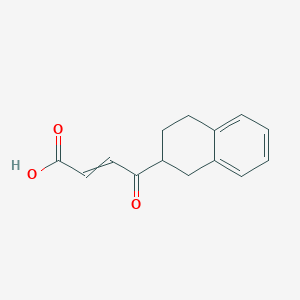
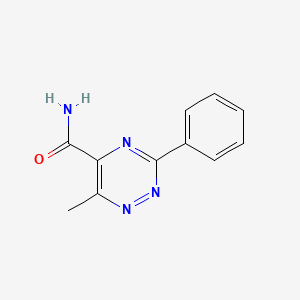
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
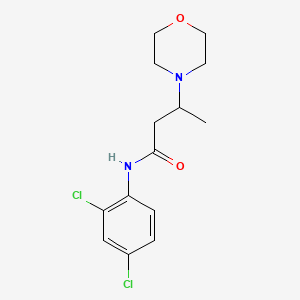
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
